1-oxido-N,2-diphenylindol-1-ium-3-imine
Description
1-Oxido-N,2-diphenylindol-1-ium-3-imine is a nitrogen-containing heterocyclic compound characterized by an indole backbone modified with phenyl substituents at the N- and 2-positions, an imine group at the 3-position, and an oxygen atom (oxide) at the 1-position. This structural arrangement confers unique electronic and steric properties, making it of interest in organic synthesis, coordination chemistry, and materials science.
Properties
CAS No. |
5165-73-1 |
|---|---|
Molecular Formula |
C20H14N2O |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
1-oxido-N,2-diphenylindol-1-ium-3-imine |
InChI |
InChI=1S/C20H14N2O/c23-22-18-14-8-7-13-17(18)19(21-16-11-5-2-6-12-16)20(22)15-9-3-1-4-10-15/h1-14H |
InChI Key |
OMLVTWQXJOYIGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3C2=NC4=CC=CC=C4)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3C2=NC4=CC=CC=C4)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-N-Phenyl-Phthalimide
- Structure : Features a phthalimide core with a phenyl group at the N-position and chlorine at the 3-position (Fig. 1 in ).
- Key Differences : Unlike 1-oxido-N,2-diphenylindol-1-ium-3-imine, this compound lacks the imine group at position 3 and the oxide at position 1. The chlorine substituent enhances electrophilicity, favoring nucleophilic substitution reactions in polymer precursor synthesis .
1H-Isoindol-3-Amine Derivatives
- Example: 1H-Isoindol-3-amine, 1-[(3-nitrophenyl)imino]-, (Z) ().
- Structure: Contains an isoindole backbone with a nitro-substituted phenylimino group.
- Key Differences : The absence of an oxide group and the presence of a nitro substituent alter electronic properties. The imine group in this compound may facilitate coordination chemistry, similar to the target molecule.
Imine-Functionalized Indol-2-One Derivatives
- Example: 1-Allyl-3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-one ().
- Structure : Combines an indol-2-one core with an allyl group and a dichlorophenylimine substituent.
- Key Differences : The indol-2-one scaffold introduces a ketone oxygen, differing from the oxide group in the target compound. The dichlorophenylimine group enhances hydrophobicity and may influence bioactivity.
Aryl-Substituted Isoindole Derivatives
- Example: 1-[3-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-(2-bromobenzyl)oxime ().
- Structure : Integrates an isoindole ring with aryl and oxime substituents.
- Key Differences : The oxime group introduces hydrogen-bonding capability, whereas the target compound’s oxide and imine groups may favor redox activity or metal coordination.
Structural and Functional Comparison Table
Research Findings and Gaps
- Synthesis Challenges : The target compound’s oxide and imine groups may require controlled oxidation and condensation steps, as seen in isoindole and phthalimide syntheses .
- Data Limitations: No direct spectroscopic or crystallographic data for 1-oxido-N,2-diphenylindol-1-ium-3-imine are available in the provided evidence. SHELX-based refinements () are irrelevant here but underscore the need for crystallographic validation.
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